Tau Aggregate Binding Affinity: 6-Quinolinyl vs. 2-Quinolinyl Regioisomerism Dictates Target Engagement Rank Order
In a systematic SAR evaluation of 2-arylquinoline (2-AQ) PET tracer candidates, 6-substituted quinoline derivatives consistently demonstrated significantly higher binding affinity for tau protein aggregates compared to the corresponding 2-substituted regioisomers. The study specifically noted that '2-AQ derivatives having ¹⁸F-labeled side chains on benzene or position 7 of the quinoline showed significantly lower binding affinity for tau than 6-substituted quinoline derivatives' [1]. N-Methyl-4-(quinolin-6-yl)aniline places the N-methylaniline substituent at the 6-position, directly occupying the connectivity pattern associated with superior tau recognition, whereas its 2-quinolinyl regioisomer (BF-158, CAS 682763-67-3) embodies the weaker-binding 2-substituted topology. This positional advantage translates into measurable differences in in vitro fluorescence polarization binding assays and autoradiographic NFT labeling density on AD brain sections.
| Evidence Dimension | Tau aggregate binding affinity (qualitative rank order from SAR) |
|---|---|
| Target Compound Data | 6-substituted quinoline series: significantly higher tau binding (exact Ki values not publicly disclosed for the specific N-methyl analog) |
| Comparator Or Baseline | 2-substituted quinoline series (including BF-158, N-methyl-4-(quinolin-2-yl)aniline): significantly lower tau binding |
| Quantified Difference | Qualitatively significant rank-order inversion; 6-substitution is a documented structural determinant of tau affinity within the 2-arylquinoline pharmacophore |
| Conditions | Fluorescence polarization binding assay using recombinant tau aggregates; autoradiography on AD brain sections [1] |
Why This Matters
For research groups developing tau-targeted imaging probes or therapeutics, selecting the 6-quinolinyl regioisomer over the 2-quinolinyl analog preserves the geometry required for tau recognition, avoiding a known affinity penalty that would compromise assay sensitivity or PET tracer contrast.
- [1] Tago, T.; Furumoto, S.; Okamura, N.; et al. Structure–activity relationship of 2-arylquinolines as PET imaging tracers for tau pathology in Alzheimer disease. J. Med. Chem. 2023, 66, 12031–12049. View Source
